n-(3-Methoxypropyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Methoxypropyl)hexanamide: is a chemical compound with the molecular formula C10H21NO2 It is an amide derivative of hexanoic acid, where the amide nitrogen is substituted with a 3-methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxypropyl)hexanamide typically involves the reaction of hexanoic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HoBt (1-hydroxybenzotriazole) in a solvent such as dichloromethane (DCM). The reaction mixture is refluxed overnight to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: n-(3-Methoxypropyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of n-(3-Hydroxypropyl)hexanamide.
Reduction: Formation of n-(3-Methoxypropyl)hexylamine.
Substitution: Formation of various substituted amides depending on the substituent introduced.
Scientific Research Applications
n-(3-Methoxypropyl)hexanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-Methoxypropyl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
n-Hexanamide: A simpler amide with no substituents on the nitrogen.
n-(3-Hydroxypropyl)hexanamide: An oxidized derivative with a hydroxyl group instead of a methoxy group.
n-(3-Methoxypropyl)butanamide: A similar compound with a shorter carbon chain.
Uniqueness: n-(3-Methoxypropyl)hexanamide is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6283-00-7 |
---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(3-methoxypropyl)hexanamide |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-7-10(12)11-8-6-9-13-2/h3-9H2,1-2H3,(H,11,12) |
InChI Key |
YWLLMTOOSQFUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.